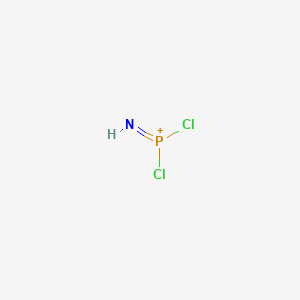

Dichloro(imino)phosphanium

Description

Contextualization within Organophosphorus and Phosphorus-Nitrogen Chemistry

Organophosphorus chemistry encompasses the study of organic compounds containing phosphorus, a field of immense importance in areas ranging from catalysis to materials science and biology. scholaris.ca A significant subset of this field is dedicated to phosphorus-nitrogen (P-N) compounds, which are characterized by the presence of one or more bonds between phosphorus and nitrogen atoms. rsc.orgacs.org These compounds exhibit a rich and varied chemistry, largely due to the ability of phosphorus to exist in multiple oxidation states and coordination environments, and the diverse nature of the P-N bond, which can range from a single bond to a formal double bond with significant ionic character. acs.orgmdpi.com

Dichloro(imino)phosphanium, with the formula [Cl₂P=NH₂]⁺, is a cationic species that embodies the core features of both organophosphorus and P-N chemistry. It is a phosphonium (B103445) cation, characterized by a tetracoordinate, positively charged phosphorus atom. wikipedia.org Furthermore, it contains a phosphorus-nitrogen double bond, a defining feature of iminophosphoranes. nih.gov The presence of two electronegative chlorine atoms on the phosphorus center is expected to significantly influence its electronic structure and reactivity, making it a highly electrophilic species. scholaris.ca

Historical Development and Early Investigations of Iminophosphorane and Phosphonium Systems

The history of compounds related to this compound is rich and dates back to the pioneering work on organophosphorus chemistry. The discovery of the Staudinger reaction in the early 20th century by Hermann Staudinger was a landmark achievement, providing a general method for the synthesis of iminophosphoranes (also known as phosphinimines) through the reaction of phosphines with organic azides. nih.govrsc.org This reaction proceeds via the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen to yield the iminophosphorane.

Phosphonium salts, on the other hand, have been known for a long time and are typically synthesized by the quaternization of phosphines with alkyl or aryl halides. wikipedia.orgorganic-chemistry.org These salts are crucial reagents in organic synthesis, most notably in the Wittig reaction for the formation of alkenes. The chemistry of halophosphonium salts, which are closely related to this compound, has also been extensively studied. For instance, triphenylphosphine (B44618) dichloride (Ph₃PCl₂) can exist as a pentacoordinate phosphorane or as the ionic chlorotriphenylphosphonium chloride, depending on the solvent polarity. wikipedia.org

Significance in Modern Synthetic and Materials Science

Although this compound itself has not been extensively utilized in practical applications, the broader classes of iminophosphoranes and phosphonium salts are of considerable importance in modern science.

In Synthetic Chemistry:

Iminophosphoranes are versatile reagents, most famously used in the aza-Wittig reaction to synthesize imines from carbonyl compounds. nih.gov They have also been investigated as superbases and as ligands in transition metal catalysis. researchgate.net

Phosphonium salts are indispensable as precursors to Wittig reagents. wikipedia.org More recently, electrophilic phosphonium cations have emerged as potent Lewis acid catalysts for a variety of organic transformations. scholaris.carsc.org The in situ generation of chloro- and imido-phosphonium salts from stable precursors has been shown to be an effective strategy for activating carboxylic acids for amidation. nih.govacs.org This highlights the potential of related species as reactive intermediates.

In Materials Science:

Phosphazenes , which are polymers containing repeating -P=N- units, are a significant class of inorganic polymers. core.ac.uk They exhibit a wide range of properties, including high thermal stability, flame retardancy, and biocompatibility, making them suitable for various applications, from high-performance elastomers to biomedical devices. Cationic phosphoranimines have been proposed as intermediates in phosphazene polymerization. nih.govresearchgate.net

Given the electrophilic nature imparted by the chloro substituents, it is conceivable that this compound or its derivatives could serve as highly reactive intermediates or building blocks for the synthesis of novel organophosphorus compounds and materials. Theoretical studies and further experimental investigations are needed to explore these possibilities.

Structure

3D Structure

Properties

CAS No. |

14939-36-7 |

|---|---|

Molecular Formula |

Cl2HNP+ |

Molecular Weight |

116.89 g/mol |

IUPAC Name |

dichloro(imino)phosphanium |

InChI |

InChI=1S/Cl2HNP/c1-4(2)3/h3H/q+1 |

InChI Key |

QTQOPTASXQXGFX-UHFFFAOYSA-N |

Canonical SMILES |

N=[P+](Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dichloro Imino Phosphanium Derivatives

Direct Halogenation and Imination Routes

Direct methods for synthesizing dichloro(imino)phosphanium cores involve the concurrent or sequential formation of the phosphorus-nitrogen double bond and the introduction of chloro-substituents at the phosphorus center. Key reactions in this category include analogues of the Staudinger reaction and modifications of the Kirsanov reaction.

Staudinger Reaction Analogues in Dihalophosphine Chemistry

The Staudinger reaction, discovered by Hermann Staudinger, is a robust method for forming a phosphorus-nitrogen double bond. wikipedia.orgthermofisher.com The classic reaction involves the treatment of an organic azide (B81097) with a tertiary phosphine (B1218219), which results in an iminophosphorane (or aza-ylide) and the liberation of dinitrogen gas. wikipedia.orgalfa-chemistry.com The mechanism proceeds via the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a phosphazide (B1677712) intermediate. This intermediate then undergoes cyclization and a retro-[2+2] cycloaddition to expel N₂, yielding the stable iminophosphorane. wikipedia.orgorganic-chemistry.org

This fundamental transformation has been adapted for the synthesis of complex organophosphorus compounds. A notable analogue involves the reaction of N-silylated iminophosphoranes with phosphorus trichloride (B1173362) (PCl₃). Specifically, iminophosphoranyl dichlorophosphines with the general structure R₃P=N-PCl₂ have been synthesized by reacting trimethylsilyliminophosphoranes (R₃P=NSiMe₃) with an equimolar amount of PCl₃. lookchem.com This reaction has been successfully applied to synthesize derivatives where R is phenyl (Ph), p-tolyl (pTol), and cyclohexyl (Cy), which were isolated and characterized by NMR spectroscopy and single-crystal X-ray diffraction. lookchem.com The X-ray diffraction studies revealed that the strong electron-donating nature of the iminophosphoranyl group leads to an increased electron density at the dichlorophosphine phosphorus atom, resulting in elongated P-Cl bonds. lookchem.com

Kirsanov Reaction Modifications for this compound Formation

Modifications of this reaction allow for the synthesis of more complex structures, including those with multiple nitrogen substituents on the phosphorus atom. The Kirsanov condensation has been shown to be a viable method for creating nonsymmetric iminophosphonamines of the type Ph₂P(NHR)(NR'). researchgate.net This approach involves a one-pot, stepwise double amination of a trihalophosphorane. The success of the second amination step is highly dependent on the steric bulk of the incoming amine and the acidity of the aminohalophosphonium intermediate formed after the first amination. researchgate.net This methodology demonstrates the principle of building up substituted imino-phosphorus compounds through controlled reaction with amine nucleophiles, a strategy applicable to the formation of this compound precursors.

Precursor Chemistry and Functionalization Strategies

An alternative to direct assembly involves the synthesis of phosphorus-containing precursors that are subsequently converted into the target this compound derivatives. This approach includes the preparation of dichlorophosphines, their conversion to iminophosphoranes, and final quaternization steps.

Utilization of Dichlorophosphines in Phosphorus(III) Precursors

Dichlorophosphines are valuable P(III) precursors in organophosphorus synthesis. chemistryviews.org They are typically prepared by reacting phosphorus trichloride (PCl₃) with highly reactive organometallic reagents like Grignard or organolithium compounds. However, these methods can suffer from a lack of selectivity, leading to multiple substitutions at the phosphorus center. chemistryviews.org

To overcome these selectivity issues, alternative methods have been developed. One improved route utilizes less nucleophilic organozinc reagents. In this procedure, an aryl bromide is first lithiated and then undergoes transmetallation with zinc chloride before the addition of PCl₃. This one-pot reaction is compatible with a wide range of functional groups and provides aryl- and heteroaryl-dichlorophosphines in moderate to high yields (39–87%). chemistryviews.org Another strategy involves using PCl(NEt₂)₂ as the phosphorus source, followed by treatment with HCl gas to replace the amino groups, though this method has a lower atom economy. chemistryviews.org Alkyldichlorophosphines can also be synthesized by chlorinating alkylphosphines with phosphorus pentachloride under mild conditions. researchgate.net These dichlorophosphines serve as key building blocks for more complex molecules, including iminophosphoranyl dichlorophosphines. lookchem.comlew.ro

| Aryl Bromide Precursor | Resulting Dichlorophosphine | Yield (%) |

|---|---|---|

| Bromobenzene | Phenyldichlorophosphine | 87 |

| 4-Bromotoluene | (p-Tolyl)dichlorophosphine | 85 |

| 1-Bromo-4-methoxybenzene | (4-Methoxyphenyl)dichlorophosphine | 81 |

| 1-Bromo-4-(trifluoromethyl)benzene | [4-(Trifluoromethyl)phenyl]dichlorophosphine | 75 |

| 2-Bromothiophene | Thiophen-2-yldichlorophosphine | 65 |

| 1-Bromonaphthalene | Naphthalen-1-yldichlorophosphine | 39 |

Conversion of Phosphine Derivatives to Iminophosphorane Scaffolds

The conversion of phosphines into iminophosphoranes is a critical step in many synthetic strategies. Iminophosphoranes are versatile intermediates used in a wide array of chemical transformations. researchgate.netorganic-chemistry.org Beyond the classic Staudinger and Kirsanov reactions, electrochemical methods have emerged as an efficient and sustainable alternative. researchgate.net P(V) iminophosphorane compounds can be accessed through the electrochemical oxidation of commercially available P(III) phosphines, using bis(trimethylsilyl)carbodiimide (B93060) as a safe and effective aminating reagent. rsc.org This electrochemical synthesis is applicable to a broad range of mono-, di-, and tridentate phosphines, as well as chiral ligands, with yields often being very high. rsc.org

| Phosphine Precursor | Iminophosphorane Product | Yield (%) |

|---|---|---|

| Triphenylphosphine (B44618) | N-Cyanotriphenyliminophosphorane | 95 |

| 2-(Diphenylphosphino)pyridine | Product 19 | 86 |

| DPPE (1,2-Bis(diphenylphosphino)ethane) | Product 28 | 87 |

| Xantphos | Product 30 | 79 |

| (S,S)-DACH-phenyl Trost ligand | Bis-iminophosphorane 35 | 76 |

| BINAP | Iminophosphorane analog 32 | 62 |

Quaternization Reactions and Phosphonium (B103445) Salt Formation

Quaternary phosphonium salts (QPS) are a major class of organophosphorus compounds, typically synthesized through the nucleophilic attack of a tertiary phosphine on an organic halide. rsc.orgnih.govmdpi.com This classic approach is widely used to create phosphonium salts with four organic substituents attached to a positively charged phosphorus center. researchgate.net

Recent innovations have expanded the synthetic toolbox for QPS formation. An "inverse reactivity" strategy has been developed, which utilizes phosphine oxides as electrophilic partners that react with nucleophilic Grignard reagents. rsc.org Another modern method employs photoredox catalysis to mediate the coupling of phosphines with aryl radicals generated from diaryliodonium salts, allowing for the synthesis of quaternary aryl phosphonium salts at room temperature. nih.gov Additionally, QPS can be produced by reacting tertiary amines or phosphines with carbonic acid diesters to form a quaternary carbonate, which is then decarboxylated with an acid. google.com While the term "this compound" implies a cationic species, the direct synthesis often yields neutral iminophosphoranyl dichlorophosphines. lookchem.com The formation of an explicit phosphonium salt would require a subsequent quaternization step, for example, by reaction with an alkyl halide or a strong Lewis acid to generate the cationic phosphorus center characteristic of a phosphanium salt.

Advanced Synthetic Approaches

Advanced synthetic methodologies for this compound derivatives focus on the construction of the core phosphazene ring through sophisticated chemical transformations. These methods offer greater control over the molecular architecture and allow for the introduction of diverse functionalities.

Cycloaddition Reactions in the Formation of Cyclic this compound Analogues

While classical pericyclic cycloaddition reactions are not the most common route to the parent this compound systems, related cyclization strategies that result in the formation of the cyclic phosphazene core are of significant interest. These advanced approaches often involve intramolecular reactions that build the P-N ring system in a controlled manner. Key among these are intramolecular Staudinger ligations and aza-Wittig reactions, which are powerful methods for forming the crucial P=N bond within a cyclic framework. nih.govscispace.comresearchgate.netwikipedia.org

The intramolecular Staudinger ligation, for instance, involves the reaction of a molecule containing both a phosphine and an azide group. nih.govnih.gov The initial reaction forms a phosphazide intermediate, which then, through an intramolecular cyclization and loss of dinitrogen, yields the cyclic iminophosphorane. ysu.amwikipedia.org This strategy has been effectively used in the synthesis of complex heterocyclic systems and can be adapted for the creation of cyclic phosphazene precursors.

Similarly, the intramolecular aza-Wittig reaction provides a versatile route to cyclic imines from molecules possessing both a phosphazene (iminophosphorane) and a carbonyl group (such as an aldehyde, ketone, or ester). scispace.comresearchgate.netwikipedia.org This reaction proceeds via a [2+2] cycloaddition-cycloreversion mechanism, leading to the formation of a new endocyclic C=N bond and the expulsion of a phosphine oxide. ysu.am This methodology is particularly valuable for the synthesis of a wide array of nitrogen-containing heterocycles, including those analogous to the this compound framework. scispace.comresearchgate.netnih.gov

Another advanced approach is the controlled cyclization of linear oligodichlorophosphazenes. mdpi.com In this method, short-chain linear phosphazene oligomers of the general formula Cl[PCl₂=N]n–PCl₃⁺PCl₆⁻ are synthesized through living cationic polymerization. These linear precursors are then induced to cyclize by reacting them with nitrogen-containing agents like hexamethyldisilazane (B44280) (HMDS) or ammonium (B1175870) chloride. mdpi.com This process allows for the formation of cyclic phosphazenes of a defined size, offering a degree of control not easily achievable through traditional synthetic routes. mdpi.com The reaction with HMDS is particularly effective, leading to the complete cyclization of the phosphazene chains and an enlargement of the chain length by one -PCl₂=N- unit. mdpi.com

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Staudinger Ligation | Molecule with terminal phosphine and azide groups | Typically proceeds upon heating or photolysis | Cyclic iminophosphorane | nih.govnih.govwikipedia.org |

| Intramolecular Aza-Wittig Reaction | Molecule with a phosphazene and a carbonyl group | Often requires thermal conditions (refluxing solvent) | Cyclic imine | scispace.comresearchgate.netwikipedia.orgnih.gov |

| Controlled Cyclization | Linear oligodichlorophosphazenes (Cl[PCl₂=N]n–PCl₃⁺PCl₆⁻) | Hexamethyldisilazane (HMDS) or Ammonium Chloride (NH₄Cl) at room temperature | Cyclic dichlorophosphazenes ((NPCl₂)n) | mdpi.com |

| [3+2] Cycloaddition (Click Chemistry) | Azide-functionalized cyclotriphosphazene (B1200923) and an alkyne | Copper catalyst | Triazole-linked cyclotriphosphazene derivatives | nih.gov |

Metal-Mediated Transformations and Ligand Exchange Pathways

Metal-mediated reactions play a crucial role in the synthesis and functionalization of this compound derivatives. These transformations can involve the direct formation of the phosphazene ring, the expansion of existing rings, or the substitution of chloro- a toms with other functional groups, which is a key step in creating a diverse range of derivatives.

One notable example is the use of copper(I) iodide (CuI) in the synthesis of higher-order chlorophosphazene rings. uakron.edu Mechanochemical milling of hexachlorocyclotriphosphazene ([PCl₂N]₃) with CuI has been shown to facilitate a ring-opening and ring-expansion process, leading to the formation of larger cyclic phosphazenes. This solvent-free approach represents a more environmentally sustainable route to these compounds. uakron.edu While the precise mechanism is still under investigation, it is proposed that the copper(I) iodide facilitates the interconversion of cyclic species.

The synthesis of hexachlorocyclotriphosphazene itself can be optimized through the use of mixed metal catalysts. For instance, a combination of iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and magnesium chloride (MgCl₂) has been used as a composite catalyst in the reaction of phosphorus pentachloride (PCl₅) and ammonium chloride (NH₄Cl) in a chlorobenzene (B131634) solvent. google.com This catalytic system has been reported to improve the conversion efficiency and product purity. google.com

Ligand exchange reactions on the phosphorus-chlorine bonds are fundamental to the derivatization of this compound compounds. These substitutions are often mediated by organometallic reagents. While the direct reaction with highly reactive organometallic species like Grignard or organolithium reagents can be complex, the use of organocopper reagents or other transition metal complexes allows for more controlled substitutions. These reactions enable the introduction of a wide variety of organic side groups, which in turn tailors the properties of the resulting phosphazene derivatives for specific applications. rsc.org

| Reaction Type | Phosphazene Substrate | Metal Reagent/Catalyst | Co-reactant/Solvent | Product Description | Reference |

|---|---|---|---|---|---|

| Ring Expansion | Hexachlorocyclotriphosphazene ([PCl₂N]₃) | Copper(I) Iodide (CuI) | Mechanochemical milling (solvent-free) | Higher-order cyclic chlorophosphazenes | uakron.edu |

| Ring Formation | Phosphorus Pentachloride (PCl₅) | FeCl₃, ZnCl₂, MgCl₂ (Composite catalyst) | Ammonium Chloride (NH₄Cl) / Chlorobenzene | Hexachlorocyclotriphosphazene | google.com |

| Ligand Exchange | Hexachlorocyclotriphosphazene | Organocopper reagents | Varies depending on the specific transformation | Organo-substituted cyclophosphazenes | rsc.org |

| Functionalization | Azide-functionalized cyclotriphosphazene | Copper catalyst | Alkyne-containing molecules | Triazole-linked phosphazene derivatives via "click" chemistry | nih.gov |

Molecular Structure and Bonding in Dichloro Imino Phosphanium Systems

Spectroscopic Characterization

Spectroscopic methods are fundamental to the elucidation of the molecular structure of dichloro(imino)phosphanium compounds in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide a wealth of information about the connectivity of atoms and the electronic environment of specific nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Phosphorus-Nitrogen Bonds

NMR spectroscopy is a powerful tool for studying the structure and bonding of phosphorus-nitrogen compounds. The presence of the NMR-active ³¹P nucleus, with its 100% isotopic abundance and spin of ½, makes ³¹P NMR a particularly informative technique. wikipedia.org

³¹P NMR spectroscopy is a primary technique for characterizing this compound derivatives. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment, including factors like the electronegativity of substituents, bond angles, and the nature of the P-N bond. slideshare.net Chemical shifts are typically reported relative to an external standard of 85% phosphoric acid. wikipedia.org

The chemical shifts in ³¹P NMR are influenced by the basicity of the imino and phosphate (B84403) groups. For instance, in di-imidotriphosphate, the ³¹P NMR signals appear at a lower magnetic field compared to triphosphate, indicating a higher basicity of the di-imidotriphosphate ligand due to the presence of two imino groups. nih.govnih.gov This suggests that the electron density around the phosphorus atom in this compound systems is significantly affected by the nature of the substituents on the nitrogen atom.

Spin-spin coupling between the phosphorus nucleus and other NMR-active nuclei, such as ¹H, ¹³C, and even other ³¹P nuclei, provides valuable information about the connectivity of the molecule. The magnitude of the coupling constant (J) is related to the number of bonds separating the coupled nuclei. One-bond ¹J(P-H) couplings can be quite large, often in the range of 600-700 Hz, while two-bond ²J(P-C) and three-bond ³J(P-C) couplings are smaller. huji.ac.ilnih.gov Analysis of these coupling patterns can help to definitively establish the structure of the molecule. For example, the presence of a doublet in a proton-coupled ³¹P NMR spectrum would indicate a direct bond to a single hydrogen atom.

Table 1: Representative ³¹P NMR Data for this compound Analogs

| Compound/System | ³¹P Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes |

| Di-imidotriphosphate | Lower field vs. triphosphate | - | Higher basicity due to imino groups. nih.govnih.gov |

| Generic Phosphine (B1218219) Ligands | Varies widely | ¹J(P-H): 600-700 | Chemical shift depends on substituents. huji.ac.il |

| Platinum-phosphine complexes | Varies | ¹J(¹⁹⁵Pt-³¹P) can be large | Coupling to metal centers is observable. researchgate.net |

This table is for illustrative purposes and actual values will vary based on the specific molecule and experimental conditions.

¹H and ¹³C NMR spectroscopy provide complementary information to ³¹P NMR by probing the environment of the organic ligands attached to the this compound core. The chemical shifts of the protons and carbons in the ligands are influenced by their proximity and orientation to the phosphorus-nitrogen backbone. nih.gov

In ¹H NMR spectra, protons on atoms adjacent to the phosphorus can show coupling to the ³¹P nucleus, resulting in the splitting of their signals into doublets or more complex multiplets. huji.ac.il Similarly, in ¹³C NMR spectra, carbons up to three bonds away from the phosphorus atom can exhibit coupling, with two-bond couplings (²J(P-C)) often being larger than three-bond couplings (³J(P-C)). libretexts.org The observation of these couplings is crucial for assigning the signals in the spectra and confirming the connectivity of the ligand to the phosphorus center. For instance, in a palladium complex containing a thiazolo[3,4-a]benzimidazole ligand, the coordination of the ligand to the metal through an imine nitrogen was confirmed by ¹H and ¹³C NMR data. nih.gov

For more complex this compound derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multi-dimensional NMR techniques are indispensable for unambiguous structural elucidation.

Heteronuclear Single Quantum Coherence (HSQC) , also known as Heteronuclear Multiple Quantum Coherence (HMQC), is a two-dimensional technique that correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. columbia.edulibretexts.org This allows for the straightforward identification of which protons are attached to which carbons, greatly simplifying the assignment of the ¹³C NMR spectrum. youtube.com

Difference Nuclear Overhauser Effect (DNOE) spectroscopy can provide information about the spatial proximity of different nuclei, which is valuable for determining the stereochemistry and conformation of the molecule in solution.

Together, these multi-dimensional NMR techniques provide a comprehensive picture of the molecular structure in solution, complementing the information obtained from one-dimensional NMR and solid-state analysis.

X-ray Crystallography of this compound Derivatives

While NMR spectroscopy provides detailed information about the structure of molecules in solution, X-ray crystallography offers a definitive picture of the molecular architecture in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice. nih.gov

X-ray crystallography has been instrumental in determining the solid-state structures of a variety of this compound derivatives and related compounds. nih.govresearchgate.netnih.govresearchgate.net The data obtained from these studies, including bond lengths, bond angles, and torsion angles, provide a detailed and unambiguous representation of the molecule's three-dimensional shape. nih.gov

For example, the crystal structure of a palladium(II) complex with a thiazolo[3,4-a]benzimidazole ligand revealed a trans geometry and confirmed that the ligand coordinates to the metal center through the imine nitrogen atom. nih.gov In other cases, X-ray analysis has been used to characterize the structures of novel phosphorane adducts and to understand the packing of molecules in the crystal lattice, which can be influenced by intermolecular interactions such as hydrogen bonding. researchgate.netresearchgate.net

Table 2: Illustrative Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Z | 4 |

| R-factor | 0.045 |

This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallographic study. Actual data will be specific to the compound analyzed.

The precise geometric parameters obtained from X-ray crystallography are invaluable for understanding the nature of the bonding within the this compound core and for correlating structural features with the spectroscopic data observed in solution.

Vibrational Spectroscopy (IR, Raman) Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for probing the bonding within a molecule by measuring the vibrational frequencies of its chemical bonds. rsc.orgnih.gov For this compound, the key vibrational modes of interest are the P-N and P-Cl stretching and bending frequencies.

The P-N double bond (or bond with significant double-bond character) is expected to have a characteristic stretching frequency in the IR and/or Raman spectrum. This frequency would be significantly higher than that of a P-N single bond, reflecting its greater bond strength. Similarly, the P-Cl bonds will exhibit characteristic stretching vibrations. In a molecule with C₂ᵥ symmetry, one might expect both symmetric and asymmetric P-Cl stretching modes.

The activity of these modes in IR and Raman spectroscopy is governed by selection rules. youtube.com A vibrational mode is IR active if it results in a change in the molecule's dipole moment, while it is Raman active if it causes a change in the molecule's polarizability. youtube.com For a non-centrosymmetric molecule like this compound, many vibrations are often active in both IR and Raman spectra.

Table 2: Typical Vibrational Frequencies for Related Bonds

| Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| P-N (single) | Stretch | 900 - 1100 |

| P=N (double) | Stretch | 1200 - 1400 |

| P-Cl | Stretch | 450 - 600 |

This table provides approximate ranges for vibrational frequencies to contextualize the analysis of this compound.

Theoretical and Computational Analysis of Bonding

To overcome the limitations of experimental data, theoretical and computational methods are invaluable for understanding the electronic structure and bonding in molecules like this compound.

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure Elucidation

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are essential for elucidating the electronic structure of molecules. brainly.comnih.gov These methods solve the Schrödinger equation for a molecule to provide information about its geometry, energy levels, and electron distribution. rsc.orgnih.gov

For systems related to this compound, such as X-P(=NH)₂ (where X can be a halogen), DFT calculations have shown that the nature of the substituent on the phosphorus atom significantly influences the bonding within the P(=NH)₂ fragment. researchgate.net These calculations can predict bond lengths, bond angles, and vibrational frequencies, which can then be compared with experimental data where available. nih.govrsc.org Computational studies help in understanding the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the molecule's reactivity.

Natural Bond Orbital (NBO) and Atom-in-Molecules (AIM) Analysis of P-N and P-Cl Bonds

Natural Bond Orbital (NBO) analysis is a computational technique used to translate the complex results of a quantum chemical calculation into the familiar language of chemical bonding, such as Lewis structures, lone pairs, and bond polarity. uni-muenchen.deresearchgate.net NBO analysis can quantify the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. uni-rostock.de

In the context of this compound, NBO analysis would be used to:

Determine the hybridization of the P, N, and Cl atoms.

Quantify the polarity of the P-N and P-Cl bonds.

Analyze the hyperconjugative interactions, such as the donation of electron density from the nitrogen lone pair to the antibonding σ*(P-Cl) orbitals. This interaction is key to understanding the nature of the P-N multiple bonding.

The Atoms-in-Molecules (AIM) theory provides another powerful method for analyzing chemical bonds based on the topology of the electron density. AIM can characterize the nature of a chemical bond as either a shared interaction (covalent) or a closed-shell interaction (ionic or van der Waals). This analysis would provide a detailed picture of the electron density distribution in the P-N and P-Cl bonds.

Delocalization and Mesomeric Effects in the Iminophosphanium Cation

The iminophosphanium cation is characterized by significant delocalization of the positive charge. This delocalization is a result of the mesomeric effect, which involves the interaction of pi bonds or between a pi bond and a lone pair of electrons on an adjacent atom. wikipedia.orgyoutube.com In the [Cl₂P=NH₂]⁺ cation, the positive charge is not localized solely on the nitrogen atom but is shared with the phosphorus atom.

This can be represented by the following resonance structures:

[Cl₂P⁺-NH₂] ↔ [Cl₂P=NH₂⁺]

Conformational Analysis and Energy Barriers in this compound Systems

A comprehensive review of available scientific literature reveals a notable absence of specific experimental or computational studies focused on the conformational analysis and rotational energy barriers of the isolated this compound cation ([Cl₂PNH]⁺). While the fundamental principles of conformational analysis are well-established in chemistry, providing a framework for understanding the spatial arrangement of atoms and the energy associated with their rotation around single bonds, direct application and detailed data for this specific inorganic cation are not readily found in published research.

Conformational analysis is a critical tool for understanding molecular stability and reactivity. It involves the study of different three-dimensional arrangements of a molecule, known as conformations or conformers, that can be interconverted by rotation about single bonds. The energy differences between these conformers, and the energy barriers that must be overcome for their interconversion, are key parameters in this analysis. These energy landscapes are typically explored through computational chemistry methods, such as ab initio calculations and density functional theory (DFT), which can model the potential energy surface of a molecule as a function of its geometric parameters.

In the hypothetical case of this compound, a conformational analysis would primarily investigate the rotation around the phosphorus-nitrogen (P-N) bond. The key dihedral angle would be that defined by the Cl-P-N-H atoms. The relative orientations of the chlorine atoms and the hydrogen atom would give rise to different conformers, such as syn- and anti-periplanar arrangements. The stability of these conformers would be influenced by a combination of steric hindrance between the substituents on the phosphorus and nitrogen atoms, as well as electronic effects such as hyperconjugation and electrostatic interactions.

The energy barrier to rotation around the P-N bond would represent the transition state between stable conformers. The magnitude of this barrier would provide insight into the rigidity of the P-N bond and the ease of interconversion between different spatial arrangements at a given temperature. A high rotational barrier would suggest significant double-bond character in the P-N bond, a common feature in phosphazene-type compounds.

While specific data for this compound is unavailable, studies on related, more complex phosphine imides and phosphazenes indicate that the nature of the substituents on both the phosphorus and nitrogen atoms significantly influences conformational preferences and rotational barriers. For instance, bulky substituents would be expected to increase steric repulsion and thus affect the relative energies of different conformers.

Reactivity and Reaction Mechanisms of Dichloro Imino Phosphanium

Nucleophilic and Electrophilic Reactions

The electron deficiency at the phosphorus(V) center in dichloro(imino)phosphanium makes it a prime target for nucleophiles. This reactivity can be broadly categorized into two main pathways: addition to the imino group and substitution at the phosphorus center.

The formal double bond between phosphorus and nitrogen in iminophosphonium salts is susceptible to 1,2-addition reactions. This reactivity is analogous to the addition of reagents to other polarized double bonds, such as carbonyls or organic imines. The phosphorus atom acts as the primary Lewis acidic site, enhancing its electrophilicity and facilitating the attack of a nucleophile. rsc.org

Research on related phosphazene compounds has demonstrated that this P=N unit can readily undergo addition of various s-bonded reagents. rsc.org In these reactions, the electrophilic phosphorus center and the nucleophilic nitrogen atom engage in a concerted or stepwise process with the incoming reagent.

Table 1: Examples of Addition Reactions to the P=N Bond in Phosphazenes

| Reagent Type | Bond Added | Description |

|---|---|---|

| Boranes | B-H | Hydroboration across the P=N moiety. |

| Boronic Esters | B-O | Addition of a boronic ester fragment. |

| Silanes | Si-H | Hydrosilylation of the phosphorus-nitrogen double bond. |

Data sourced from studies on nontrigonal phosphazenes, which exhibit enhanced 1,2-addition reactivity. rsc.org

Theoretical calculations support these experimental findings, indicating that geometric distortions from the ideal tetrahedral geometry around the phosphorus atom can significantly enhance the Lewis acidity at the phosphorus center without substantially altering the Lewis basicity of the nitrogen atom. rsc.org This increased electrophilicity at phosphorus lowers the activation barrier for nucleophilic attack, making 1,2-addition a facile process. rsc.org The mechanism is similar in principle to the Staudinger ligation, where an iminophosphorane intermediate undergoes intramolecular nucleophilic attack to form a new bond. researchgate.net

A predominant reaction pathway for this compound and related halophosphonium cations is the nucleophilic substitution of the halide ligands. nih.govacs.org The highly positive charge on the tetracoordinate phosphorus atom makes the P-Cl bonds susceptible to cleavage upon attack by a wide range of nucleophiles. Studies on related cyclic chlorocarbaphosphazenes confirm that ionic reagents preferentially attack the P-Cl bond over other potentially reactive sites. acs.org

Detailed mechanistic studies on halide exchange at tetracoordinate halophosphonium cations have been conducted using NMR techniques and computational modeling. nih.govacs.org These investigations strongly support a two-step, associative mechanism.

The key steps are:

Nucleophilic Attack: A nucleophile (e.g., a halide ion) performs a backside attack on the phosphorus center, leading to the formation of a pentacoordinate phosphorane intermediate. nih.gov

Dissociation: This intermediate is typically a trigonal bipyramid. The leaving group departs from an axial position, resulting in the substituted phosphonium (B103445) salt with an inversion of configuration at the phosphorus center. nih.gov

This mechanism rules out a process involving Berry pseudorotation with equatorial halides. nih.gov The energy barriers for this substitution are influenced by both steric and electronic factors.

Table 2: Experimentally Determined Energy Barriers for Degenerate Halide Substitution at Phosphonium Centers

| Phosphonium Salt Type | Steric Bulk of Substituent | Energy Barrier (kcal/mol) |

|---|---|---|

| Chlorophosphonium Chloride | Methyl | < 9 |

| Chlorophosphonium Chloride | Ethyl | ~10-12 |

| Chlorophosphonium Chloride | Isopropyl | ~14-16 |

| Chlorophosphonium Chloride | tert-Butyl | ~18-20 |

| Bromophosphonium Bromide | Various | ~2 kcal/mol higher than chloro analogs |

Data derived from studies on alkyl-substituted halophosphonium cations. nih.govacs.org

The data indicates that bulkier substituents on the phosphorus atom slow down the substitution rate, consistent with an associative mechanism where a more crowded pentacoordinate intermediate is formed. nih.gov Furthermore, the substitution for chlorophosphonium salts has a lower energy barrier compared to the bromo analogs, which is attributed to the greater accessibility of the pentacoordinate dichlorophosphorane intermediate in solution. nih.govacs.org

Electron Transfer and Redox Chemistry

The redox chemistry of phosphonium salts, including this compound, is integral to their application in modern synthetic chemistry, particularly in photoredox catalysis. These processes involve the transfer of single electrons to or from the phosphonium species, leading to the formation of highly reactive radical intermediates.

Photoinduced electron transfer (PET) is a process where a molecule, upon absorbing a photon, is excited to a state where it can readily accept or donate an electron. fiveable.meunco.edu In the context of phosphonium salts, PET typically involves the phosphonium cation acting as an electron acceptor. When a photocatalyst absorbs visible light, it reaches an excited state with a significantly altered redox potential, enabling it to reduce the phosphonium salt in a subsequent electron transfer step. rsc.org

The general process can be described as:

Photoexcitation: A photocatalyst (PC) absorbs a photon (hν) to reach an excited state (PC*).

Electron Transfer: The excited photocatalyst transfers an electron to the phosphonium salt ([R₃P=NR']⁺), which acts as an acceptor, leading to the formation of a phosphoranyl radical and the oxidized photocatalyst.

This process generates a charge-separated state, initiating a cascade of chemical reactions. fiveable.me The reverse process, where an excited state decays through light emission after being formed by a potential gradient, is the principle behind light-emitting diodes (LEDs). fiveable.me

Single Electron Transfer (SET) is the fundamental step in the redox reactions of this compound. In an SET mechanism, a single electron is transferred from a donor (like an excited photocatalyst or a reducing agent) to the phosphonium cation. evitachem.comsinica.edu.tw This transfer results in the formation of a neutral, odd-electron species: a phosphoranyl radical.

The formation of phosphoranyl radicals can also be initiated by the single-electron oxidation of a P(III) phosphine (B1218219) to a phosphine radical cation, followed by the nucleophilic addition of a suitable group. acs.orgacs.org For iminophosphonium species, the direct reduction via SET is a key pathway:

[Cl₂P=NR]⁺ + e⁻ → [Cl₂P=NR]•

This newly formed phosphoranyl radical is a high-energy intermediate, and its subsequent reactions define the synthetic outcome. The SET process provides a mild and efficient way to access radical chemistry that avoids the harsh conditions required in traditional radical generation methods. acs.org

The phosphoranyl radicals generated from the SET reduction of this compound are highly reactive intermediates. Their chemistry is primarily characterized by fragmentation reactions, which lead to the formation of new radical species and stable phosphorus compounds. acs.org

Two major fragmentation pathways for phosphoranyl radicals are:

α-Scission: Homolytic cleavage of a bond to a substituent on the phosphorus atom. In this pathway, an apical ligand on the trigonal bipyramidal radical is selectively cleaved. For a [Cl₂P=NR]• radical, this could involve the loss of a chlorine radical (Cl•). acs.org

β-Scission: Fragmentation that results in the formation of a strong phosphorus-oxygen or phosphorus-nitrogen double bond (a P(V) species) and a new carbon-centered or nitrogen-centered radical. acs.org

The generation of P-centered radicals through photoredox catalysis has become a powerful tool in organic synthesis. youtube.com These radicals can participate in a variety of transformations, including addition to unsaturated bonds like alkenes. youtube.com For instance, a phosphorus-centered radical can add to a vinyl group, generating a new alkyl radical, which can then undergo further reactions like cyclization or rearrangement. youtube.com This reactivity allows for the construction of complex molecular architectures under mild, light-driven conditions.

The reactivity of this compound is characterized by the interplay of its constituent bonds and the high oxidation state of the phosphorus atom. This section delves into the rearrangement and decomposition pathways that this compound and its derivatives can undergo.

P-N Bond Cleavage and Phosphorus(V) to Phosphorus(III) Reduction

A significant challenge in the chemistry of pentavalent phosphorus compounds containing nitrogen is the selective manipulation of bonds. In molecules analogous to this compound, such as aminophosphine (B1255530) oxides, the cleavage of the strong P=O bond in the presence of a weaker P-N single bond is a difficult synthetic problem. nih.gov This challenge is mirrored in iminophosphanium chemistry, where the P=N bond possesses considerable strength.

However, specific reagents can achieve chemoselective bond cleavage. For instance, the use of agents like oxalyl chloride has been shown to selectively cleave a P=O bond in aminophosphine oxides, leaving the P-N bonds intact. nih.gov This process forms a chlorophosphonium salt, which can then be reduced to the corresponding P(III) species using a reducing agent such as sodium borohydride. nih.gov This methodology highlights a viable pathway for the reduction of the phosphorus center from P(V) to P(III) in related iminophosphanium systems, a key transformation that opens up different avenues of reactivity for the phosphorus compound. nih.gov The ability to selectively cleave the P=N bond while preserving other functionalities is crucial for the synthetic utility of these compounds.

Intramolecular Cyclization Reactions

The reactive nature of the iminophosphanium moiety can be harnessed to construct complex cyclic molecules through intramolecular reactions. researchgate.net When a suitable reactive group is tethered to the iminophosphanium core, typically via the nitrogen substituent, spontaneous or induced cyclization can occur to form phosphorus-containing heterocycles. rsc.orgmdpi.com

Research has demonstrated that phosphonium salts containing both a biphenyl (B1667301) group and a tethered alkyne can undergo iodocarbocyclization to produce seven-membered phosphorus-containing rings, known as phosphepines. researchgate.net The success of these cyclizations often depends on steric and electronic factors. For example, theoretical calculations have shown that steric repulsion between aryl rings can influence the transition state energy, dictating whether a six- or seven-membered ring is formed. researchgate.net These intramolecular cyclization strategies provide a powerful method for synthesizing complex, polycyclic organophosphorus compounds from relatively simple acyclic precursors. rsc.orgnih.govrsc.org

Thermal Stability and Decomposition Studies

The thermal stability of phosphonium compounds, including iminophosphanium derivatives, is a critical parameter for their practical application, particularly for those used as ionic liquids or reaction intermediates. rsc.orgnih.gov The decomposition temperature and pathways are typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). rsc.orgnih.gov

Several factors influence the thermal stability of these compounds. The nature of the substituents on the phosphorus atom plays a significant role; for instance, increasing the length of alkyl chains on a phosphonium cation can affect stability. researchgate.net The counter-anion is also a major contributor to thermal stability. researchgate.net Furthermore, the surrounding atmosphere is crucial; many phosphonium salts exhibit lower thermal stability in the presence of oxygen compared to an inert nitrogen atmosphere, as oxygen can lead to the formation of phosphine oxides. rsc.orgmdpi.com Decomposition can proceed through various mechanisms, including pathways analogous to the Wittig reaction, especially under basic conditions, which can lead to the formation of phosphine oxides and other degradation products. nih.gov

| Factor | Influence on Thermal Stability | Source |

|---|---|---|

| Atmosphere | Presence of oxygen generally decreases thermal stability compared to an inert atmosphere (e.g., N₂). | rsc.orgmdpi.com |

| Anion | The non-nucleophilicity and stability of the counter-anion is a major contributor to overall thermal stability. | researchgate.net |

| Cation Substituents | Increasing alkyl chain length can impact stability. Introduction of ether groups in side chains tends to reduce thermal stability. | researchgate.netmdpi.com |

| Impurities | The presence of impurities can lead to an underestimation of the true thermal stability. | rsc.org |

Cycloaddition Reactions

This compound and its derivatives are valuable partners in cycloaddition reactions, leveraging the reactivity of the P=N double bond to construct a variety of heterocyclic systems.

[3+2] Cycloaddition with Alkynes and Other Unsaturated Systems

The iminophosphanium moiety can function as a 1,3-dipole equivalent, making it an ideal component for [3+2] cycloaddition reactions. rsc.orgwikipedia.org This type of reaction, often referred to as a Huisgen cycloaddition, is a powerful, step-economical method for synthesizing five-membered rings. wikipedia.orgnih.gov When this compound derivatives react with dipolarophiles such as alkynes or electron-deficient alkenes, they can form various five-membered dinitrogenated heterocycles. rsc.orgnih.gov

The reaction is typically performed with electron-deficient dipolarophiles, but other unsaturated systems can also be employed. rsc.orgnih.gov The regioselectivity of the cycloaddition can often be predicted and controlled, making it a versatile tool for organic synthesis. rsc.org This reactivity allows for the construction of complex heterocyclic frameworks, including pyrazolines and pyrazolidines, from readily available starting materials. rsc.org

| Dipolarophile Class | Example | Source |

|---|---|---|

| Alkynes | Internal and terminal alkynes | nih.gov |

| Alkenes | Electron-deficient alkenes (e.g., diphenylsulfonyl alkenes) | nih.gov |

| Allenoates | γ-substituted allenoates | rsc.org |

| Other Unsaturated Systems | Nitriles and allenes | nih.gov |

[2+2] Cycloaddition with Imines and Ketenimines

The phosphorus-nitrogen double bond (P=N) in this compound can undergo [2+2] cycloaddition reactions with various unsaturated partners, including imines, ketenimines, and alkynes. nih.govacs.orgresearchgate.net These reactions lead to the formation of four-membered heterocyclic rings, such as 1,3,2λ5-diazaphosphetidines or 1,2-thiaphosphetes in the case of thiophosphonium analogues reacting with alkynes. acs.orgresearchgate.netresearchgate.net

These cycloadditions are valuable for creating strained ring systems that can serve as versatile synthetic intermediates. digitellinc.comnih.gov For example, the reaction of an iminophosphorane with phenyl isothiocyanate gives a [2+2] cycloadduct, a 1,3,2λ5-diazaphosphetidine-4-thione. researchgate.net The resulting four-membered rings can be quite stable but may undergo further reactions upon thermolysis. The thermal decomposition of these cycloadducts can regenerate the starting materials or lead to bond recombination, yielding new products. researchgate.net These cycloadducts are often considered key intermediates in important transformations such as the aza-Wittig reaction. researchgate.net

Intramolecular Cycloaddition Phenomena

The study of intramolecular cycloaddition reactions provides a powerful tool for the synthesis of complex cyclic and heterocyclic molecules, often with high stereoselectivity. researchgate.net These reactions, where the reacting partners are part of the same molecule, are governed by factors such as the nature of the reactive moieties, the length and flexibility of the tether connecting them, and the reaction conditions. In the realm of phosphorus chemistry, intramolecular cycloadditions have been employed to construct a variety of phosphorus-containing ring systems.

However, a thorough review of the scientific literature reveals a notable absence of studies specifically detailing the intramolecular cycloaddition phenomena of the parent compound, this compound (Cl₂P=NH). While cycloaddition reactions of various organophosphorus compounds, including phosphines, phosphaalkenes, and other iminophosphanes, have been documented, the specific reactivity of this compound in an intramolecular cycloaddition context remains an unexplored area of chemical research.

Theoretical considerations suggest that the P=N double bond in this compound could potentially participate as a dipolarophile or a dienophile in cycloaddition reactions. For an intramolecular reaction to occur, the this compound moiety would need to be tethered to a suitable diene or a 1,3-dipole within the same molecule. The feasibility and outcome of such a reaction would be contingent on the electronic properties of the interacting groups and the conformational preferences of the molecular framework.

Despite the theoretical potential, no experimental data or research findings on the intramolecular cycloaddition of this compound have been reported. The inherent reactivity and stability of this compound and its derivatives likely pose significant challenges to the design and execution of such reactions. Further research is required to explore this potential synthetic pathway and to characterize the resulting heterocyclic products.

Q & A

Q. How can researchers reconcile discrepancies between theoretical models and experimental observations in reactivity studies?

- Methodology : Apply agent-based modeling (ABM) to simulate reaction dynamics, as demonstrated in dichloro metabolite studies . Validate models by systematically altering experimental parameters (e.g., solvent polarity, concentration) and measuring deviations from predicted outcomes .

Methodological Frameworks for Data Analysis

- Data Contradiction Analysis : Use triangulation (e.g., NMR, X-ray, MS) to verify results. For conflicting kinetics data, apply Arrhenius plots to differentiate temperature-dependent artifacts from true mechanistic variations .

- Experimental Design : Integrate high-throughput screening for condition optimization and leverage databases like PubChem for comparative spectral libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.